[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]
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Overview
Description
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] typically involves the reaction of dichlorostannane with dimethyl(phenyl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dichlorostannane and dimethyl(phenyl)silane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (typically around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various halogenated organosilicon compounds.
Scientific Research Applications
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] exerts its effects involves interactions with various molecular targets. The silicon centers in the compound can form stable bonds with oxygen and other electronegative elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] can be compared with other organosilicon compounds such as phenylsilane and dimethylphenylsilane. While all these compounds share a silicon center bonded to organic groups, [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is unique due to the presence of dichlorostannane moieties, which impart distinct chemical properties.
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a single silicon center bonded to a phenyl group.
Dimethylphenylsilane: Similar to phenylsilane but with additional methyl groups attached to the silicon center.
Properties
CAS No. |
186886-24-8 |
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Molecular Formula |
C18H26Cl2Si2Sn |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
[dichloro-[[dimethyl(phenyl)silyl]methyl]stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/2C9H13Si.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
DPTBXVBQCMQPQZ-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C[Sn](C[Si](C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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